N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Antitumor Activity
A novel series of quinazolinone analogues demonstrated significant broad-spectrum antitumor activity. These compounds were found to be more potent compared to the positive control 5-FU, with selective activities towards CNS, renal, and breast cancer cell lines as well as leukemia cell lines. The molecular docking studies showed that these compounds inhibit growth by targeting ATP binding sites of key enzymes like EGFR-TK and B-RAF kinase, similar to known cancer drugs (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides were explored for their potential as anticancer and antimicrobial agents. Some compounds exhibited activity against K. pneumoniae, and the US National Cancer Institute screened them for their ability to inhibit various human tumor cell lines. Certain derivatives showed high growth inhibition rates and lethal antitumor activity against specific cancer cell lines, suggesting their potential in cancer therapy (O. Antypenko et al., 2016).
Radiomodulatory Effects
Research on quinazolinone derivatives bearing a benzenesulfonamide moiety revealed their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, suggesting their potential as antioxidant and radiomodulatory agents. These compounds could mitigate the damaging effects of gamma radiation, indicating their utility in radioprotection (A. M. Soliman et al., 2020).
Anti-ulcerogenic and Anti-ulcerative Colitis Activity
Novel quinazoline and acetamide derivatives were synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed significant curative ratios against acetic acid-induced ulcer models and were more effective than standard drugs in reducing ulcer and ulcerative colitis symptoms, with no reported side effects on liver and kidney functions upon prolonged administration (F. Alasmary et al., 2017).
Antihistaminic Agents
A study on the synthesis of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones explored their potential as H1-antihistaminic agents. These compounds significantly protected animals from histamine-induced bronchospasm, indicating their potential as a new class of H1-antihistamines with minimal sedation effects compared to standard drugs (V. Alagarsamy et al., 2007).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(20-11-5-6-14-15(7-11)23-10-22-14)8-24-17-12-3-1-2-4-13(12)18-9-19-17/h1-7,9H,8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPKRSGOJLQVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.